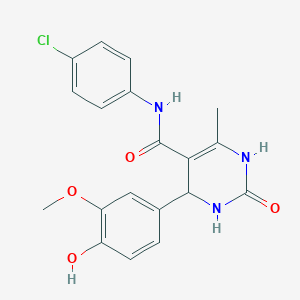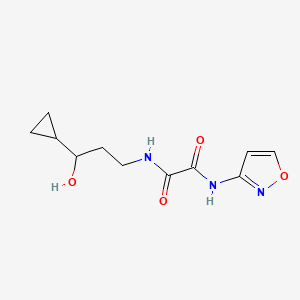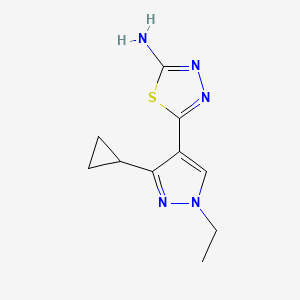![molecular formula C9H18N2O2 B2585281 tert-ブチル N-[(1S,2R)-2-(アミノメチル)シクロプロピル]カルバメート CAS No. 1212311-78-8](/img/structure/B2585281.png)
tert-ブチル N-[(1S,2R)-2-(アミノメチル)シクロプロピル]カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate is a chemical compound that features a tert-butyl carbamate protecting group attached to a cyclopropyl ring with an aminomethyl substituent
科学的研究の応用
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate typically involves the protection of an amine group using a tert-butyl carbamate group. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can protect the amine functionality during chemical reactions, allowing for selective modifications. The cyclopropyl ring provides rigidity to the molecule, influencing its reactivity and interactions with other compounds.
類似化合物との比較
Similar Compounds
- Tert-butyl N-[(1S,2R)-rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate
- Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate
Uniqueness
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate is unique due to its specific structural features, such as the aminomethyl group attached to the cyclopropyl ring
特性
CAS番号 |
1212311-78-8 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC名 |
tert-butyl N-[(1R,2S)-2-(aminomethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 |
InChIキー |
CYNGHIIXUHRJOA-NKWVEPMBSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CN |
正規SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(((4-(Thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2585198.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cycloheptylacetamide](/img/structure/B2585199.png)


![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2585202.png)

![2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B2585206.png)
![1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide](/img/structure/B2585211.png)
![3-(dimethylamino)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2585212.png)
![ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2585213.png)
![1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2585214.png)
![6-(4-methoxyphenethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585215.png)
![3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2585217.png)
![1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2585218.png)
